Cas no 20861-99-8 (naphthalene, 2-(epoxyethyl)-)
naphthalene, 2-(epoxyethyl)- Chemical and Physical Properties
Names and Identifiers
-
- naphthalene, 2-(epoxyethyl)-
- 2-(2-naphthyl)oxirane
- 2-naphthalen-2-yloxirane
- 2-(Naphthalen-2-yl)oxirane
- A1-42157
- AKOS000137054
- Oxirane, 2-(2-naphthalenyl)-
- BRN 7166052
- 2-(2-naphthalenyl)-oxirane
- SCHEMBL1119954
- F87230
- Z278165208
- DTXSID30943118
- 2-Naphthyloxirane
- DS-022532
- EN300-42100
- J-013683
- 20861-99-8
- LAGFFQGUWPDQNH-UHFFFAOYSA-N
- CS-0248992
- 2-(Epoxyethyl)naphthalene
-
- Inchi: 1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2
- InChI Key: LAGFFQGUWPDQNH-UHFFFAOYSA-N
- SMILES: O1CC1C1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 170.0732
- Monoisotopic Mass: 170.073165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12.5
Experimental Properties
- Density: 1.193
- Boiling Point: 317.3°C at 760 mmHg
- Flash Point: 140.9°C
- Refractive Index: 1.667
- PSA: 12.53
naphthalene, 2-(epoxyethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-42100-0.05g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 0.05g |
$127.0 | 2023-05-05 | |
| Enamine | EN300-42100-0.1g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 0.1g |
$189.0 | 2023-05-05 | |
| Enamine | EN300-42100-0.25g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 0.25g |
$270.0 | 2023-05-05 | |
| Enamine | EN300-42100-0.5g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 0.5g |
$425.0 | 2023-05-05 | |
| Enamine | EN300-42100-1.0g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 1g |
$545.0 | 2023-05-05 | |
| Enamine | EN300-42100-2.5g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 2.5g |
$1144.0 | 2023-05-05 | |
| Enamine | EN300-42100-5.0g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 5g |
$2262.0 | 2023-05-05 | |
| Enamine | EN300-42100-10.0g |
2-(naphthalen-2-yl)oxirane |
20861-99-8 | 95% | 10g |
$4414.0 | 2023-05-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-340366-250mg |
2-(naphthalen-2-yl)oxirane, |
20861-99-8 | 250mg |
¥1865.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-340366A-1g |
2-(naphthalen-2-yl)oxirane, |
20861-99-8 | 1g |
¥3836.00 | 2023-09-05 |
naphthalene, 2-(epoxyethyl)- Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on naphthalene, 2-(epoxyethyl)-
2-(Epoxyethyl)naphthalene: A Comprehensive Overview
2-(Epoxyethyl)naphthalene (CAS No. 20861-99-8) is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and potential applications. This compound, also referred to as naphthalene with an epoxide substituent, is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with an epoxide group attached to the second carbon atom of the naphthalene ring system. The presence of the epoxide group introduces reactive sites, making this compound highly valuable in synthetic chemistry and materials science.
The structure of 2-(epoxyethyl)naphthalene consists of a naphthalene backbone with an epoxide moiety at the second position. This arrangement not only enhances the compound's reactivity but also influences its physical and chemical properties. Recent studies have highlighted the importance of understanding the stereochemistry and regioselectivity of this compound in various reactions, particularly in the context of polymer synthesis and drug delivery systems.
One of the most notable applications of 2-(epoxyethyl)naphthalene is in the field of polymer science. Researchers have demonstrated that this compound can serve as a building block for synthesizing advanced polymers with tailored mechanical and thermal properties. For instance, its ability to undergo ring-opening polymerization has been exploited to create biodegradable materials, which are increasingly sought after in sustainable packaging and biomedical applications.
In addition to polymer synthesis, 2-(epoxyethyl)naphthalene has shown promise in drug delivery systems. The epoxide group can act as a reactive site for attaching bioactive molecules, enabling the development of targeted drug delivery vehicles. Recent advancements in this area have focused on optimizing the stability and controlled release mechanisms of these systems, leveraging the unique properties of this compound.
The synthesis of 2-(epoxyethyl)naphthalene typically involves a two-step process: first, the preparation of naphthalene derivatives with appropriate functional groups, followed by epoxidation using selective oxidizing agents. Recent research has explored greener and more efficient methods for this synthesis, such as using catalytic asymmetric epoxidation, which minimizes environmental impact while improving product purity.
From a chemical standpoint, 2-(epoxyethyl)naphthalene exhibits interesting reactivity due to the electronic effects of the naphthalene ring and the strained epoxide group. Studies have shown that this compound can participate in various nucleophilic ring-opening reactions, making it a valuable intermediate in organic synthesis. Its ability to form stable adducts with nucleophiles has been leveraged in the development of new pharmaceutical compounds and advanced materials.
Moreover, 2-(epoxyethyl)naphthalene has been investigated for its potential in photovoltaic applications. The conjugated π-system of naphthalene contributes to its optical properties, which can be tuned by modifying the substituents on the ring. Recent studies have explored its use as a component in organic solar cells, where it enhances charge transport properties and improves device efficiency.
In conclusion, 2-(epoxyethyl)naphthalene (CAS No. 20861-99-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry, materials science, and drug delivery systems. As research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in advancing modern technologies.
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